BenchChemオンラインストアへようこそ!

5-methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide

Kinase inhibition CLK HIPK

This 3,5-disubstituted furo[3,2-b]pyridine-2-carboxamide is a privileged scaffold for CLK inhibition and Hedgehog pathway modulation. The unique 4-phenoxyphenyl anilide motif, absent in tolyl and CF₃ analogs, provides distinct conformational flexibility and hydrogen-bonding vectors critical for kinase selectivity. Procure as a 3-unsubstituted intermediate for late-stage amidation diversification. Vendor-reported cytotoxicity (IC₅₀ 0.5–2.0 µM, MCF7/HCT116/K562) supports oncology SAR. Confirm kinase profiling and pathway classification independently.

Molecular Formula C21H16N2O3
Molecular Weight 344.37
CAS No. 941969-45-5
Cat. No. B2463749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide
CAS941969-45-5
Molecular FormulaC21H16N2O3
Molecular Weight344.37
Structural Identifiers
SMILESCC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C21H16N2O3/c1-14-7-12-19-18(22-14)13-20(26-19)21(24)23-15-8-10-17(11-9-15)25-16-5-3-2-4-6-16/h2-13H,1H3,(H,23,24)
InChIKeyKSYLQKSVDFLCKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 30 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide (CAS 941969-45-5): Class Identity and Procurement Context


5-Methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide (CAS 941969-45-5) is a fully synthetic heterocyclic small molecule built on the furo[3,2-b]pyridine core, which has been validated as a privileged scaffold for potent and highly selective inhibition of cdc-like kinases (CLKs) and modulation of the Hedgehog signaling pathway [1]. The compound features a 5-methyl substituent on the pyridine ring and a 4-phenoxyphenyl group attached via a 2-carboxamide linker, a substitution pattern that places it within the 3,5-disubstituted furo[3,2-b]pyridine subseries identified as the basis for cell-active CLK inhibitors [1][2]. Its molecular formula is C21H16N2O3 (MW 344.37 g/mol), and the rigid aromatic framework contributed by the phenoxy diphenyl ether motif is characteristic of kinase hinge-binder pharmacophores.

Why Generic Furo[3,2-b]pyridine Substitution Cannot Replace 5-Methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide


Substitution within the furo[3,2-b]pyridine-2-carboxamide class is not interchangeable because kinase selectivity, cellular potency, and pathway modulation are exquisitely sensitive to the nature and position of substituents on both the heterocyclic core and the N-aryl carboxamide moiety [1][2]. The 2019 Angewandte Chemie study demonstrated that 3,5-disubstituted furo[3,2-b]pyridines afford potent, cell-active CLK inhibitors, while the 3,5,7-trisubstituted analogs shift biological activity toward Hedgehog pathway modulation [1]. Furthermore, the specific 4-phenoxyphenyl anilide group introduces a diphenyl ether motif whose conformational flexibility, electron density distribution, and potential for dual hydrogen-bond acceptance directly influence target engagement—properties that are absent or altered in close analogs bearing simple tolyl (CAS 941928-32-1), trifluoromethylphenyl (CAS 941881-28-3), or 2-phenoxyphenyl (CAS 941881-43-2) substituents [2][3]. Even regioisomeric variation of the phenoxy attachment (4- vs. 2- or 3-phenoxyphenyl) can profoundly alter binding geometry and selectivity profiles, as established by crystallographic studies of related furo[3,2-b]pyridine–CLK1 complexes [4].

Quantitative Differentiation Evidence for 5-Methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide (CAS 941969-45-5)


Furo[3,2-b]pyridine Scaffold Validation: CLK and HIPK Kinase Selectivity Achieved via 3,5-Disubstitution Pattern

The furo[3,2-b]pyridine core has been experimentally established as a privileged scaffold yielding potent and highly selective CLK inhibitors when decorated with the 3,5-disubstitution pattern—the exact substitution topology of the target compound [1]. In the foundational 2019 study, optimization of the 3,5-disubstituted subseries produced compounds such as MU1210 (compound 12f) with CLK1 IC50 = 8 nM, CLK2 IC50 = 20 nM, and CLK4 IC50 = 12 nM, while demonstrating >100-fold selectivity over a panel of off-target kinases. The target compound shares this 3,5-disubstitution architecture, placing it within the kinase-inhibitory subseries rather than the 3,5,7-trisubstituted Hedgehog-modulator subseries, which showed sub-micromolar but mechanistically distinct pathway modulation [1]. In the subsequent 2021 Eur. J. Med. Chem. study, further optimization of 3,5-disubstituted furo[3,2-b]pyridines led to HIPK-selective inhibitors MU135 and MU1787 with nanomolar potency and defined co-crystal structures [2].

Kinase inhibition CLK HIPK Furo[3,2-b]pyridine scaffold Structure-activity relationship

Structural Differentiation: 4-Phenoxyphenyl vs. Simple Aryl Substituents at the Carboxamide Position

The 4-phenoxyphenyl group on the target compound represents a distinct pharmacophoric element compared to the mono-substituted phenyl or heteroaryl groups found in the most extensively characterized furo[3,2-b]pyridine probes. Crystallographic studies of CLK1 in complex with furo[3,2-b]pyridine inhibitors (PDB: 6I5H and 6I5L) reveal that the N-aryl substituent occupies a pocket adjacent to the ATP-binding site where steric bulk, hydrogen-bonding capability, and conformational flexibility of the substituent directly influence kinase selectivity [1]. The 4-phenoxyphenyl moiety introduces an extended diphenyl ether that can engage in additional π-stacking and potential water-mediated hydrogen bond interactions not available to simple tolyl (CAS 941928-32-1 and analogs) or trifluoromethylphenyl (CAS 941881-28-3) derivatives [2][3]. This structural differentiation is mechanistically significant because the 2021 study identified that modifications to the N-aryl group in 3,5-disubstituted furo[3,2-b]pyridines were the principal determinant of CLK vs. HIPK selectivity [3].

Pharmacophore design Kinase hinge binder Diphenyl ether Selectivity engineering

Cytotoxicity Profile in Cancer Cell Lines: Preliminary Quantitative Reporting vs. Structural Analogs

Vendor-reported cytotoxicity data indicate that the target compound exhibits antiproliferative activity across a panel of human cancer cell lines, with IC50 values ranging from 0.5 µM to 2.0 µM against MCF7 (breast adenocarcinoma), HCT116 (colorectal carcinoma), and K562 (chronic myelogenous leukemia) cells . While these values are reported in a vendor datasheet rather than a peer-reviewed publication and thus cannot be independently verified, they provide a provisional quantitative benchmark for procurement decisions. By comparison, a structurally related 3-(4-chlorobenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide analog has been reported to show cytotoxicity in the 10–100 µM range against MCF7 and HeLa cells, with kinase inhibition IC50 of ~50 nM , suggesting that substitution at the carboxamide position is a critical determinant of both target engagement and cellular potency. The 5-methyl substitution, which distinguishes the target compound from non-methylated furo[3,2-b]pyridine-2-carboxamides, has been shown in related heterocyclic series to enhance metabolic stability and cellular permeability [1].

Cytotoxicity MCF7 HCT116 K562 Cancer cell lines Antiproliferative

Synthetic Accessibility and Chemical Differentiation from Patent-Exemplified Furo[3,2-b]pyridines

The compound's synthesis relies on the established copper-mediated oxidative cyclization to assemble the furo[3,2-b]pyridine core followed by chemoselective coupling to install the 4-phenoxyphenyl carboxamide moiety [1]. This synthetic route is substantially distinct from the Suzuki coupling-based strategy used for the MU-series probes, which incorporate (hetero)aryl groups at position 3 via palladium-catalyzed cross-coupling [2]. The target compound's 3-unsubstituted scaffold (hydrogen at position 3) simplifies the synthetic sequence by eliminating one cross-coupling step compared to 3,5-disubstituted probes like MU1210, while retaining the 5-methyl substitution that is critical for kinase hinge-binding interactions [1][2]. The 1993 patent literature on phenoxyphenyl derivatives further establishes that the 4-phenoxyaniline building block required for the final amidation step is commercially accessible and has well-characterized reactivity [3].

Synthetic chemistry Building block Late-stage functionalization Medicinal chemistry

Optimal Research and Procurement Scenarios for 5-Methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide (CAS 941969-45-5)


Kinase Selectivity Profiling: CLK vs. HIPK Selectivity Engineering via N-Aryl Modification

The target compound is optimally deployed in structure-activity relationship (SAR) campaigns aimed at engineering kinase selectivity between CLK and HIPK family members. The 4-phenoxyphenyl carboxamide group offers a differentiated vector for chemical space exploration compared to the extensively characterized 3-pyridin-4-yl-phenyl and pyrazolyl-substituted probes (MU1210, MU135, MU1787) [1][2]. By using this compound as a starting scaffold, medicinal chemistry teams can introduce modifications at the phenoxy ring (electron-withdrawing/donating substituents, heterocycle replacement) and evaluate the resulting selectivity shifts against a panel of CLK1/2/4 and HIPK1/2/3 kinases. The 3-unsubstituted core simplifies analog synthesis and enables rapid library generation through late-stage amidation diversification [3].

Anticancer Lead Optimization: Cytotoxicity-Based Screening Cascade Starting from a 0.5–2.0 µM Potency Baseline

Based on vendor-reported cytotoxicity data indicating IC50 values of 0.5–2.0 µM against MCF7, HCT116, and K562 cell lines, this compound can serve as a lead-like starting point for oncology-focused medicinal chemistry programs . Researchers should prioritize: (1) independent confirmation of cytotoxicity in their own assay systems; (2) target deconvolution via kinome-wide profiling to identify the molecular target(s) responsible for the observed antiproliferative effects; and (3) systematic analog synthesis to improve potency below 100 nM while assessing selectivity against non-cancerous cell lines. The compound's structural relationship to the validated CLK/HIPK inhibitor scaffold suggests that splicing modulation and/or transcriptional regulation may contribute to its mechanism of action [1].

Chemical Biology Probe Development: Hedgehog Pathway Counter-Screening to Confirm Subseries Classification

The Nemec et al. (2019) study established that 3,5-disubstituted furo[3,2-b]pyridines function as CLK inhibitors, whereas 3,5,7-trisubstituted analogs act as Hedgehog pathway modulators [1]. The target compound, bearing the 3,5-disubstitution pattern with a 4-phenoxyphenyl carboxamide, is predicted to be a kinase inhibitor rather than a Hedgehog modulator. However, this prediction requires experimental validation. Researchers should evaluate the compound in a Gli-dependent luciferase reporter assay (NIH3T3-Shh-Light II cells) alongside CLK1/2/4 enzymatic inhibition assays to confirm its functional classification. Any deviation from the expected kinase-inhibitory profile would provide novel insights into the structural determinants of Hedgehog pathway modulation by the furo[3,2-b]pyridine scaffold [1][2].

Procurement as a Synthetic Intermediate for Diversified Library Construction

Given the compound's synthetically accessible 3-unsubstituted furo[3,2-b]pyridine core, it can be procured as a key intermediate for late-stage diversification. The carboxamide linkage offers a handle for hydrolysis to the carboxylic acid, enabling re-functionalization with diverse amine libraries. Alternatively, electrophilic aromatic substitution at the electron-rich phenoxy ring (nitration, halogenation, sulfonation) can introduce additional substituents for SAR exploration. This procurement strategy is supported by the patent literature describing 5-substituted furo[3,2-b]pyridines as versatile intermediates for kinase inhibitor synthesis [3][4].

Quote Request

Request a Quote for 5-methyl-N-(4-phenoxyphenyl)furo[3,2-b]pyridine-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.